3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
Properties
IUPAC Name |
3-(pyridin-4-ylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-8-5-9(8)11(15)13(10)6-7-1-3-12-4-2-7/h1-4,8-9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWMTZTVZIWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes, which allow for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3-azabicyclo[3.1.0]hexane-2,4-dione core is a versatile pharmacophore. Substitutions at the 3-position significantly influence biological activity, selectivity, and therapeutic applications. Below is a detailed comparison with key analogs:
Aromatase Inhibitors
Key Observations :
- Substitution Enhances Potency : Alkyl or cycloalkyl substitutions (e.g., butyl, cyclohexylmethyl) drastically improve aromatase inhibition compared to AG or unsubstituted analogs .
- Stereochemistry Matters : The 1R-(+)-enantiomer of 1h is responsible for activity, highlighting the role of chirality .
Fungicidal Agents
Key Observations :
- Halogenated Aryl Groups : Dichlorophenyl or chlorophenyl substitutions confer fungicidal activity but may pose endocrine-disrupting risks .
- Divergent Applications : Unlike aromatase inhibitors, these derivatives are agrochemicals, emphasizing the scaffold’s versatility .
Non-Therapeutic Derivatives
Biological Activity
The compound 3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a member of the azabicyclo[3.1.0]hexane family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₁N₃O₂
- Molecular Weight : 201.22 g/mol
The compound features a bicyclic structure with a pyridine moiety, which is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of azabicyclo[3.1.0]hexane derivatives, including this compound. Research indicates that these compounds exhibit cytostatic effects on various cancer cell lines.
Case Study: Cytotoxicity in 3T3 Cells
A study investigated the impact of several azabicyclo[3.1.0]hexane derivatives on 3T3-SV40 cells, revealing significant cytostatic activity:
- Control Group : 2% dead cells
- After Treatment with Compound :
This suggests that the compound effectively inhibits cell proliferation by inducing cell cycle arrest.
Modulation of Dopamine Receptors
Another area of interest is the modulation of dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders:
- Mechanism : The compound acts as an antagonist/inhibitor at D3 receptors, potentially offering therapeutic benefits for conditions like schizophrenia and Parkinson's disease .
Plant Sterilization Effects
Interestingly, derivatives of azabicyclo[3.1.0]hexanes have been studied for their ability to sterilize male anthers in plants, particularly in small grain cereals . This highlights their potential utility beyond human health applications.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the primary synthetic routes to access 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives, and how do reaction conditions influence product yields?
Methodological Answer: The synthesis of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives typically involves cyclopropanation strategies. Key methods include:
- Copper-mediated cyclopropanation : N-allyl enamine carboxylates undergo intramolecular cyclopropanation using CuBr under aerobic conditions or CuBr₂/PhIO₂ systems, achieving moderate to high yields (e.g., 50–80%) .
- Palladium-catalyzed pathways : Allene substrates react with Pd(0) catalysts (e.g., Pd₂(dba)₃·CHCl₃) to form bicyclic frameworks stereoselectively (yields: 60–85%) .
- Enantioselective C-H functionalization : Diazaphospholane ligands enable Pd(0)-catalyzed cyclopropane C-H activation with trifluoroacetimidoyl chlorides, yielding enantiomerically enriched products (ee >90%) .
Critical factors : Reaction time, temperature, and ligand choice significantly impact stereoselectivity and yield. For example, NaBH₃CN reduction in acetic acid selectively reduces unsaturated intermediates to saturated bicyclic structures .
Q. Q2. How can structural characterization of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives be optimized using spectroscopic techniques?
Methodological Answer: Key analytical approaches include:
- NMR spectroscopy :
- X-ray crystallography : Resolves absolute configurations, as demonstrated for 1-(4-aminophenyl)-3-cyclohexylmethyl derivatives .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for chiral analogs .
Best practices : Combine multiple techniques to resolve ambiguities, particularly for diastereomers or regioisomers.
Advanced Research Questions
Q. Q3. How does the substitution pattern on the 3-azabicyclo[3.1.0]hexane-2,4-dione core influence aromatase inhibition potency and selectivity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Alkyl chain length : 3-Butyl and 3-pentyl substituents (e.g., compounds 9e and 9f ) enhance aromatase inhibition (Kᵢ = 15–20 nM) compared to shorter chains (Kᵢ = 180 nM for aminoglutethimide) .
- Stereochemistry : The 1R-(+)-enantiomer of 3-cyclohexylmethyl derivatives exhibits >140-fold higher activity than the 1S-(-)-form .
- Amino group positioning : Para-substitution on the phenyl ring is critical; relocation or alkylation of the amino group abolishes activity .
Experimental validation : Use placental microsomal assays to measure Kᵢ and generate Type II difference spectra to confirm enzyme binding .
Q. Q4. What strategies address contradictory data between in vitro aromatase inhibition and in vivo efficacy for bicyclic dione derivatives?
Methodological Answer: Contradictions often arise due to metabolic instability or poor bioavailability. Mitigation strategies include:
- Prodrug design : Esterification of amino groups (e.g., FCE24328) improves solubility and sustained release .
- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-tagged compounds) .
- Metabolite identification : LC-MS/MS analysis identifies active metabolites, as seen in studies of DOV 21,947 (Amitifadine) .
Case study : FCE24786 (N-cyclohexyl-2-(4-aminophenyl)propanamide) showed improved in vivo stability over its parent dione derivative .
Q. Q5. How can enantioselective synthesis of 3-azabicyclo[3.1.0]hexane-2,4-diones be scaled for preclinical studies while maintaining optical purity?
Methodological Answer:
- Ligand optimization : Bench-stable diazaphospholane ligands enable gram-scale Pd(0)-catalyzed C-H functionalization with minimal enantiomer erosion (ee retention >95%) .
- Chiral chromatography : Use simulated moving bed (SMB) techniques for large-scale separation of enantiomers, as applied to 1h derivatives .
- Crystallization-induced asymmetric transformation : Recrystallize intermediates (e.g., tert-butyl carbamate-protected amines) to enhance enantiomeric excess .
Quality control : Regularly verify optical purity via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. Q6. What computational tools predict the binding mode of 3-azabicyclo[3.1.0]hexane-2,4-diones to aromatase, and how can these inform analog design?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with aromatase’s heme-binding pocket. Key interactions include:
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify rigid analogs with reduced conformational flexibility .
- QSAR models : Train models on Kᵢ data (pIC₅₀ = −log Kᵢ) to prioritize substituents with predicted IC₅₀ < 50 nM .
Validation : Correlate computational predictions with enzyme kinetics (e.g., Lineweaver-Burk plots) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
